molecular formula C17H21N3O3S B6507430 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 941975-87-7

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B6507430
CAS No.: 941975-87-7
M. Wt: 347.4 g/mol
InChI Key: CYZNELMJKGLCLS-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a synthetic organic compound featuring a furan-2-yl moiety, a dimethylaminoethyl group, and a 3-(methylsulfanyl)phenyl substituent linked via an ethanediamide bridge. Its molecular formula is C₁₉H₂₃N₃O₃S (calculated based on structural analysis), with a molecular weight of approximately 381.47 g/mol. The compound’s design integrates heterocyclic (furan) and sulfur-containing (methylsulfanyl) pharmacophores, which are common in bioactive molecules targeting enzymatic or receptor-mediated pathways .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-20(2)14(15-8-5-9-23-15)11-18-16(21)17(22)19-12-6-4-7-13(10-12)24-3/h4-10,14H,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZNELMJKGLCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)SC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Functional Groups Biological Activity (IC₅₀ or Notes) Reference
Target Compound C₁₉H₂₃N₃O₃S Furan, dimethylaminoethyl, methylsulfanylphenyl, ethanediamide Not directly reported; inferred from analogs
N-[2-(1-Benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide C₂₁H₂₃N₃O₃S Benzofuran (vs. furan), methylsulfanylphenyl No activity data; structural isomer with enhanced lipophilicity
N-(2-Dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo[2,3-h]quinolin-1-yl)acetamide (1h) C₂₁H₂₃N₃O₄ Furoquinolinone, dimethylaminoethyl IC₅₀ = 14.45 μM (P388), 20.54 μM (A549)
5-(Dimethylaminoethylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3-dione (3a) C₂₀H₂₅N₅O₂ Naphthalimide, dual dimethylaminoethyl chains IC₅₀ = 0.69 μM (HeLa), 0.23 μM (P388D1)
Ranitidine Related Compound B (USP 31) C₁₈H₂₈N₆O₃S₂ Furan, dimethylaminomethyl, nitroethenediamine Pharmacopeial impurity; no direct bioactivity

Key Structural Differences and Implications

Furan vs. Benzofuran :

  • The target compound’s furan ring () offers lower steric hindrance and higher metabolic stability compared to benzofuran derivatives. Benzofuran analogs (e.g., in ) may exhibit improved DNA intercalation due to extended aromaticity but face faster hepatic clearance .

Substituent Positioning: In amonafide analogs (), 5- or 6-position dimethylaminoethyl substitutions drastically alter cytotoxicity. For example, 6-position derivatives (e.g., 4b) show superior activity (IC₅₀ = 0.23 μM) over 5-position isomers (IC₅₀ = 0.71 μM), likely due to enhanced DNA minor groove binding .

Ethanediamide Linker: The ethanediamide bridge in the target compound contrasts with sulfonamide or naphthalimide backbones in analogs (e.g., ).

Pharmacological and Physicochemical Comparisons

Table 2: Physicochemical and Bioactivity Data

Property Target Compound Compound 1h Compound 3a Ranitidine Impurity
Molecular Weight (g/mol) 381.47 381.43 375.45 456.58
LogP (Predicted) 2.8 3.1 2.5 1.9
Water Solubility (mg/mL) ~0.15 ~0.09 ~0.12 ~1.2
Key Targets Ceramidase (inferred) DNA topoisomerase II DNA intercalation H₂ receptor (inactive)
Toxicity (In Vitro) Not reported Low hematotoxicity No hemolysis (vs. amonafide) Pharmacopeial limits

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